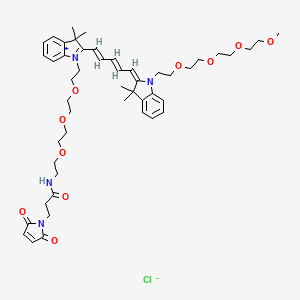

N-(m-PEG4)-N'-(PEG3-Mal)-Cy5

Description

Properties

Molecular Formula |

C49H67ClN4O10 |

|---|---|

Molecular Weight |

907.5 g/mol |

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide chloride |

InChI |

InChI=1S/C49H66N4O10.ClH/c1-48(2)39-13-9-11-15-41(39)51(24-27-59-32-35-62-34-31-58-26-22-50-45(54)21-23-53-46(55)19-20-47(53)56)43(48)17-7-6-8-18-44-49(3,4)40-14-10-12-16-42(40)52(44)25-28-60-33-36-63-38-37-61-30-29-57-5;/h6-20H,21-38H2,1-5H3;1H |

InChI Key |

KQINBUJCBKWMHU-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM, Water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to N-(m-PEG4)-N'-(PEG3-Mal)-Cy5: Structure, Properties, and Applications in Bioconjugation and Drug Development

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, a heterobifunctional linker incorporating a cyanine (B1664457) 5 (Cy5) fluorophore. This molecule is of significant interest in biomedical research and drug development due to its utility in fluorescently labeling biomolecules and its application as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).

Core Compound Structure and Properties

This compound is a specialized chemical reagent that integrates three key functional components: a methoxy-terminated polyethylene (B3416737) glycol (m-PEG4) chain, a maleimide-functionalized polyethylene glycol (PEG3-Mal) chain, and a Cy5 fluorescent dye. The PEG chains enhance the molecule's aqueous solubility and provide a flexible spacer arm, while the maleimide (B117702) group offers a reactive handle for covalent conjugation to thiol-containing molecules. The embedded Cy5 dye allows for sensitive and specific detection in the far-red region of the spectrum.

The chemical structure consists of a central Cy5 core to which a PEG4 chain is attached to one of the indole (B1671886) nitrogens and a PEG3-maleimide chain to the other. This arrangement provides a balance of hydrophilicity and reactivity.

Physicochemical and Spectral Properties

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₉H₆₇ClN₄O₁₀ | [1][2] |

| Molecular Weight | 907.6 g/mol | [1][2] |

| Purity | ≥90-98% | [1] |

| Appearance | Blue solid | |

| Solubility | Water, DMSO, DMF, DCM | [1][2] |

| Excitation Maximum (λex) | 646 - 649 nm | [1][2] |

| Emission Maximum (λem) | 662 - 667 nm | [1][2] |

| Molar Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ at 649 nm | [1] |

| Storage Conditions | -20°C, protected from light | [1][2] |

Applications in Bioconjugation and Drug Development

The unique trifunctional nature of this compound makes it a versatile tool for a range of applications in life sciences and pharmaceutical research.

Fluorescent Labeling of Biomolecules

The primary application of this compound is the fluorescent labeling of thiol-containing biomolecules, such as proteins, peptides, and antibodies that have cysteine residues.[1][3][4] The maleimide group reacts specifically with the sulfhydryl group of a cysteine residue under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[1][2] This covalent linkage allows for the permanent attachment of the Cy5 dye, enabling the visualization and tracking of the labeled biomolecule in various assays, including:

-

Fluorescence microscopy

-

Flow cytometry

-

Immunofluorescence assays

-

Western blotting

-

Enzyme-linked immunosorbent assays (ELISA)

The hydrophilic PEG linkers improve the water solubility of the resulting conjugate and can help to reduce non-specific binding and aggregation.[1][2]

PROTAC Development

This compound is also utilized as a PEG-based linker in the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] In this context, one end of the linker (e.g., the m-PEG4 end, after modification) can be attached to a ligand that binds the target protein, while the other end (the maleimide group) can be used to conjugate a ligand for an E3 ligase. The PEG chains provide the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The incorporated Cy5 dye can be used to study the cellular uptake, distribution, and target engagement of the PROTAC.

Experimental Protocols

The following section provides a detailed, generalized protocol for the labeling of a thiol-containing protein with this compound.

Materials and Reagents

-

This compound

-

Protein or other thiol-containing biomolecule

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)

-

(Optional) Disulfide reducing agent, e.g., Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification column (e.g., size-exclusion chromatography, gel filtration)

-

Spectrophotometer

Experimental Workflow for Protein Labeling

The general workflow for labeling a protein with this compound involves preparation of the protein and dye, the conjugation reaction, and purification of the final conjugate.

Caption: A flowchart illustrating the key steps in labeling a protein with a maleimide-functionalized Cy5 dye.

Detailed Protocol Steps

-

Preparation of Protein Solution :

-

Dissolve the protein to be labeled in a degassed conjugation buffer (e.g., PBS, Tris, HEPES) at a pH between 7.0 and 7.5.[1][3][4] A typical protein concentration is between 1-10 mg/mL.[1][4]

-

Buffers should be free of thiol-containing reagents.

-

To degas the buffer, apply a vacuum for several minutes or bubble an inert gas (e.g., nitrogen or argon) through the solution. This is crucial to prevent re-oxidation of thiols to disulfides.[1][4]

-

-

(Optional) Reduction of Disulfide Bonds :

-

If the protein contains intramolecular disulfide bonds that need to be reduced to free up cysteine residues for labeling, add a 10- to 100-fold molar excess of a reducing agent like TCEP.[1][7]

-

Incubate the mixture for 20-30 minutes at room temperature.[3][7] TCEP is recommended as it does not need to be removed prior to the conjugation reaction.

-

-

Preparation of Dye Stock Solution :

-

Conjugation Reaction :

-

Purification of the Labeled Protein :

-

Determination of the Degree of Labeling (DOL) :

-

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~650 nm (the absorbance maximum for Cy5).

-

The DOL can be calculated using the Beer-Lambert law, correcting for the contribution of the dye to the absorbance at 280 nm.[7]

-

Conceptual Role in PROTAC Synthesis

The diagram below illustrates the general structure of a PROTAC and the role of this compound as a fluorescent linker.

Caption: A diagram showing the components of a PROTAC, highlighting the role of the fluorescent PEG linker.

Conclusion

This compound is a highly valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined structure, combining a reactive maleimide group, hydrophilic PEG spacers, and a sensitive Cy5 fluorophore, enables a broad range of applications from the fluorescent labeling of biomolecules to the construction of sophisticated drug candidates like PROTACs. The experimental protocols provided herein offer a robust starting point for the successful implementation of this reagent in various research and development workflows.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. This compound, 2839527-02-3 | BroadPharm [broadpharm.com]

- 3. biotium.com [biotium.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-(m-PEG4)-N'-(PEG3-Mal)-Cy5_新研博美 [xinyanbm.com]

- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG3-Mal)-Cy5: Synthesis, Mechanism of Action, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorescent labeling reagent N-(m-PEG4)-N'-(PEG3-Mal)-Cy5. It details a plausible synthetic pathway, elucidates its mechanism of action in bioconjugation, and summarizes its key physicochemical properties. The guide includes detailed experimental protocols for protein labeling and visualizations of chemical structures, reaction mechanisms, and experimental workflows to support researchers in its application. This compound is a valuable tool in drug discovery and proteomics, serving as a fluorescent linker for biomolecules, including applications in Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a specialized chemical compound that integrates a cyanine (B1664457) 5 (Cy5) fluorophore with a bifunctional polyethylene (B3416737) glycol (PEG) linker. This structure provides a fluorescent tag for near-infrared imaging and a reactive maleimide (B117702) group for covalent attachment to thiol-containing biomolecules, such as proteins and peptides. The incorporation of PEG chains enhances the water solubility and biocompatibility of the molecule, making it a versatile tool for a range of applications in life sciences research and drug development.[1][2] Notably, it is classified as a PEG-based PROTAC linker, highlighting its utility in the synthesis of targeted protein degraders.[3]

Physicochemical and Spectroscopic Properties

The key properties of this compound are summarized in the table below. These data are compiled from various suppliers and provide essential information for its use in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C49H67ClN4O10 | [1] |

| Molecular Weight | 907.6 g/mol | [1] |

| CAS Number | 2839527-02-3 | [1] |

| Appearance | Blue/dark blue solid or semi-solid | [2] |

| Purity | ≥98% | [1] |

| Excitation Maximum (λex) | 646 - 649 nm | [1][2] |

| Emission Maximum (λem) | 662 - 667 nm | [1][2] |

| Extinction Coefficient | ~232,000 cm-1 M-1 | [1] |

| Solubility | Water, DMSO, DMF, DCM | [1] |

| Storage Conditions | -20°C, protected from light | [1][2] |

Synthesis Pathway

A potential approach involves the reaction of a Cy5 succinimidyl ester with an amine-PEG-maleimide precursor. Alternatively, a two-step method could be employed where the Cy5 succinimidyl ester is first reacted with an amino-PEG derivative, followed by the introduction of the maleimide group via a suitable crosslinker.[4] The synthesis of water-soluble cyanine dyes has been facilitated by using polyethylene glycol as a soluble support, which simplifies purification.[5]

Caption: Proposed synthetic pathway for this compound.

Mechanism of Action

The primary mechanism of action of this compound is its ability to act as a bridge, covalently linking to a biomolecule of interest while providing a fluorescent signal for detection. This is achieved through the specific reaction of its maleimide group with a thiol (sulfhydryl) group present on the target molecule.

Thiol-Maleimide Conjugation

The conjugation reaction is a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5.[6] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines. This selectivity allows for the targeted labeling of cysteine residues in proteins. The resulting thioether bond is stable under physiological conditions.

Caption: Mechanism of thiol-maleimide conjugation.

Role of the PEG Linker

The PEG portion of the molecule serves several critical functions:

-

Enhanced Solubility: The hydrophilic nature of the PEG chains increases the water solubility of the entire molecule, which is beneficial when working with biological samples in aqueous buffers.[7][8]

-

Flexibility and Spacing: The PEG linker provides a flexible spacer arm between the Cy5 dye and the conjugated biomolecule. This separation can minimize potential quenching of the fluorophore by the biomolecule and reduce steric hindrance, preserving the biological activity of the labeled molecule.

-

Biocompatibility: PEG is well-known for its low immunogenicity and ability to reduce non-specific binding, which is advantageous in in vivo and in vitro applications.[8]

-

PROTAC Applications: In the context of PROTACs, the linker's length and composition are crucial for orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[3][] The flexibility of PEG linkers can be advantageous in achieving the optimal conformation for this ternary complex formation.[3]

Experimental Protocols

The following is a general protocol for the conjugation of this compound to a thiol-containing protein. This protocol may require optimization depending on the specific protein and experimental conditions.

Materials Required

-

This compound

-

Thiol-containing protein

-

Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5, free of thiols)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reducing agent (e.g., TCEP, if disulfide bonds need to be reduced)

-

Purification system (e.g., size-exclusion chromatography column)

Protocol Steps

-

Protein Preparation:

-

Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

-

If the protein's cysteine residues are involved in disulfide bonds, reduction may be necessary. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[10] Remove the excess reducing agent by dialysis or using a desalting column.

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use to minimize hydrolysis of the maleimide group.

-

-

Conjugation Reaction:

-

Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye over the protein.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Collect the fractions containing the labeled protein, which can typically be identified by their color and by measuring absorbance at 280 nm (for protein) and ~650 nm (for Cy5).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm and using the Beer-Lambert law.

-

Caption: General workflow for protein labeling with this compound.

Conclusion

This compound is a powerful and versatile reagent for the fluorescent labeling of biomolecules. Its combination of a bright, near-infrared Cy5 dye, a thiol-reactive maleimide group, and solubility-enhancing PEG linkers makes it an ideal choice for a variety of applications in proteomics, drug discovery, and diagnostics. The detailed information provided in this guide is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies.

References

- 1. Cy5-PEG-Mal | AxisPharm [axispharm.com]

- 2. nanocs.net [nanocs.net]

- 3. benchchem.com [benchchem.com]

- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 5. researchgate.net [researchgate.net]

- 6. interchim.fr [interchim.fr]

- 7. The Essential Role of Linkers in PROTACs [axispharm.com]

- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 10. tsijournals.com [tsijournals.com]

In-Depth Technical Guide: N-(m-PEG4)-N'-(PEG3-Mal)-Cy5

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the use of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5, a fluorescent labeling reagent. It includes details on its chemical properties, key suppliers, experimental protocols for conjugation, and data visualization to aid in experimental design and execution.

Core Compound Information

This compound is a water-soluble, near-infrared fluorescent dye functionalized with a maleimide (B117702) group. The Cy5 core provides the fluorescent properties, while the polyethylene (B3416737) glycol (PEG) linkers (PEG4 and PEG3) enhance aqueous solubility and provide a spacer arm to minimize steric hindrance between the dye and the target molecule. The maleimide group allows for specific covalent attachment to thiol groups (-SH), commonly found in cysteine residues of proteins and peptides.

Data Presentation: Quantitative Specifications

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

| Property | Value | Suppliers Citing Value |

| Molecular Weight | 907.6 g/mol | BroadPharm[1], AxisPharm[2] |

| Chemical Formula | C49H67ClN4O10 | BroadPharm[1], AxisPharm[2] |

| CAS Number | 2839527-02-3 | BroadPharm[1] |

| Purity | ≥90% - 98% | AxisPharm[2], BroadPharm[1] |

| Excitation Max (λex) | 646 - 649 nm | BroadPharm[1] |

| Emission Max (λem) | 662 - 667 nm | BroadPharm[1] |

| Extinction Coefficient | ~232,000 cm⁻¹M⁻¹ | BroadPharm[1] |

| Solubility | Water, DMSO, DMF, DCM | BroadPharm[1] |

| Storage Conditions | -20°C, protected from light | BroadPharm[1] |

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to thiol-containing molecules, such as proteins or peptides. Optimization may be required for specific applications.

Preparation of Thiol-Containing Protein

For successful conjugation, it is crucial to ensure that the thiol groups on the protein are available and in their reduced state.

-

Buffer Selection: Use a degassed, amine-free buffer with a pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS), HEPES, or MOPS.[1] Avoid buffers containing thiols (e.g., DTT or β-mercaptoethanol) in the final conjugation step.

-

Protein Concentration: The protein concentration should ideally be between 1-10 mg/mL.[1][3]

-

Reduction of Disulfide Bonds (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling.

-

Dissolve the protein in the chosen reaction buffer.

-

Add a 10- to 100-fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).[1][3][4] TCEP is recommended as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.

-

Incubate the reaction mixture for 30-60 minutes at room temperature.

-

If a thiol-containing reducing agent like DTT was used, it must be removed by dialysis or a desalting column before proceeding.

-

Preparation of this compound Solution

-

Allow the vial of the maleimide dye to warm to room temperature before opening.

-

Dissolve the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 1-10 mg/mL.[1][3]

Conjugation Reaction

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the prepared protein solution.[2][4] The optimal ratio may need to be determined empirically.

-

Gently mix the reaction solution and protect it from light.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1][2]

Purification of the Labeled Protein

After the conjugation reaction, it is essential to remove any unreacted dye.

-

Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method for separating the labeled protein from the free dye. Use a resin with an appropriate molecular weight cutoff for your protein (e.g., Sephadex G-25).[1][5]

-

Dialysis: Dialysis can also be used, especially for larger volumes, but may be slower.[1]

-

Spin Columns: For smaller scale reactions, commercially available spin columns designed for dye removal are a convenient option.[6]

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of Cy5 (~649 nm, Amax).

-

Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

-

Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

-

CF is the correction factor for the dye at 280 nm (typically around 0.05 for Cy5 dyes).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the DOL using the following formula:

-

DOL = Amax / (ε_dye × Protein Concentration (M))

-

ε_dye is the molar extinction coefficient of the Cy5 dye (~232,000 cm⁻¹M⁻¹).

-

-

Mandatory Visualizations

Chemical Reaction Pathway

The following diagram illustrates the covalent bond formation between the maleimide group of this compound and a thiol group of a target molecule.

Caption: Thiol-Maleimide Conjugation Reaction.

Experimental Workflow

This diagram outlines the general workflow for labeling a protein with this compound.

Caption: Protein Labeling Workflow.

Key Suppliers

References

The Versatility of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 is a specialized chemical reagent that serves as a powerful tool in a wide array of research and development applications. This heterobifunctional molecule combines the near-infrared fluorescent properties of Cyanine 5 (Cy5) with a thiol-reactive maleimide (B117702) group, all connected through hydrophilic polyethylene (B3416737) glycol (PEG) linkers. This unique structure enables the precise and stable labeling of biomolecules, facilitating their detection and tracking in complex biological systems. This technical guide provides an in-depth overview of the compound's properties, core applications, and detailed experimental protocols for its use.

Core Compound Characteristics and Properties

This compound is engineered for high performance in bioconjugation and fluorescence-based assays. The methoxy-PEG4 arm enhances solubility and minimizes non-specific binding, while the maleimide-PEG3 arm provides a reactive handle for covalent attachment to thiol-containing molecules such as proteins, peptides, and antibodies. The Cy5 core is a bright and photostable fluorophore, ideal for applications requiring high sensitivity and low background interference.

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound and the core Cy5 fluorophore are summarized below. These parameters are crucial for designing and executing experiments, as well as for data analysis.

| Property | Value | Source(s) |

| Molecular Weight | 907.6 g/mol | [1] |

| CAS Number | 2839527-02-3 | [1] |

| Excitation Maximum (λex) | 649 nm | [1][2] |

| Emission Maximum (λem) | 667 nm | [1][2] |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ at ~650 nm (for Cy5) | [3] |

| Solubility | Water, DMSO, DMF, DCM | [1] |

| Reactive Group | Maleimide | [1] |

| Target Functional Group | Thiol (Sulfhydryl, -SH) | [3] |

| Optimal Reaction pH | 6.5 - 7.5 | [1] |

Principle of Thiol-Maleimide Bioconjugation

The primary application of this reagent is the covalent labeling of biomolecules through a thiol-maleimide reaction. The maleimide group reacts specifically with the free sulfhydryl group of a cysteine residue to form a stable thioether bond. This reaction is highly efficient and proceeds readily under mild physiological conditions, making it ideal for modifying sensitive biological molecules.

Key Research Applications

The ability to fluorescently label biomolecules with this compound opens the door to a multitude of research applications, primarily centered around visualization and quantification.

-

Fluorescent Labeling of Proteins and Peptides : The most direct application is the labeling of proteins, antibodies, or peptides that contain accessible cysteine residues. This allows for the study of protein localization, trafficking, and interactions within cells or tissues[4].

-

In Vivo Imaging : The near-infrared fluorescence of Cy5 is well-suited for in vivo imaging in small animal models. Light in this region of the spectrum can penetrate tissue more deeply with less absorption and scattering compared to visible light, leading to a higher signal-to-background ratio[5]. Labeled antibodies or other targeting moieties can be used to visualize tumors, track the biodistribution of drugs, or monitor disease progression[6][7].

-

Drug Delivery Systems : This reagent can be used to label drug delivery vehicles, such as liposomes or nanoparticles, to track their circulation, accumulation at target sites, and clearance from the body[8].

-

Proteomics and Quantitative Analysis : In proteomics, Cy5-maleimide dyes are used for the fluorescent labeling of cysteine-containing proteins in complex mixtures, enabling their detection and quantification in 2D gel electrophoresis and other analytical techniques[4].

Detailed Experimental Protocols

The following sections provide a generalized, yet detailed, methodology for the labeling of a protein with this compound.

Preparation of Reagents

-

Protein Solution : Dissolve the protein to be labeled in a degassed, thiol-free buffer at a pH between 7.0 and 7.5 (e.g., phosphate-buffered saline (PBS), HEPES). The protein concentration should typically be between 1-10 mg/mL.

-

Dye Stock Solution : Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). This solution should be prepared fresh and protected from light.

-

(Optional) Reducing Agent : If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Prepare a stock solution of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not need to be removed before the labeling reaction.

Experimental Workflow for Protein Labeling

The overall process involves an optional reduction step, the conjugation reaction itself, and a final purification step to remove unconjugated dye.

Step-by-Step Conjugation Protocol

-

(Optional) Reduction of Disulfide Bonds : If necessary, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before adding the dye.

-

Conjugation : Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution. Mix gently.

-

Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal time and temperature may need to be determined empirically for each specific protein.

-

Purification : Remove the unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

-

Characterization : Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5) and their respective molar extinction coefficients.

-

Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

-

Dye Concentration (M) = A₆₅₀ / ε_dye

-

Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

Where CF is a correction factor for the absorbance of the dye at 280 nm, and ε is the molar extinction coefficient.

-

Conclusion

This compound is a highly effective and versatile reagent for the fluorescent labeling of biomolecules. Its well-defined chemical properties, including a thiol-reactive maleimide group and a bright, near-infrared Cy5 fluorophore, make it an invaluable tool for researchers in cell biology, drug development, and diagnostics. The inclusion of PEG linkers further enhances its utility by improving solubility and reducing non-specific interactions. By following established protocols for conjugation and purification, scientists can generate precisely labeled biomolecules for a wide range of applications, from high-resolution cellular imaging to preclinical in vivo studies.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Chemoselective Dual Labeling of Native and Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative display of the redox status of proteins with maleimide-polyethylene glycol tagging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. researchgate.net [researchgate.net]

- 7. liposomes.ca [liposomes.ca]

- 8. Design of targeted lipid nanocapsules by conjugation of whole antibodies and antibody Fab' fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of maleimide-PEG-Cy5 conjugates

An In-depth Technical Guide to the Physicochemical Properties of Maleimide-PEG-Cy5 Conjugates

Introduction

Maleimide-PEG-Cy5 conjugates are trifunctional molecules that have become indispensable tools in biomedical research, diagnostics, and the development of targeted therapeutics. These conjugates consist of three key components: a maleimide (B117702) group for selective bioconjugation, a polyethylene (B3416737) glycol (PEG) linker to enhance biocompatibility and solubility, and a Cyanine5 (Cy5) fluorophore for near-infrared (NIR) fluorescence detection. The maleimide functional group enables covalent attachment to biomolecules by reacting specifically with free sulfhydryl (thiol) groups found in cysteine residues of proteins and peptides.[1][2][3][4] The PEG spacer improves water solubility, reduces immunogenicity, and increases the in-vivo circulation half-life of the labeled molecule.[1][5] Cy5 is a bright and photostable fluorescent dye in the far-red spectrum, making it ideal for imaging applications where minimizing background autofluorescence from biological samples is critical.[6]

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for conjugation and characterization, and key applications of Maleimide-PEG-Cy5 conjugates for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The properties of Maleimide-PEG-Cy5 conjugates are a composite of their individual components. While the spectral characteristics are dictated by the Cy5 dye, physical properties like solubility and molecular weight are heavily influenced by the PEG linker.

General and Spectral Properties

The following table summarizes the key quantitative properties of typical Maleimide-PEG-Cy5 conjugates.

| Property | Value / Description | Reference(s) |

| Appearance | Blue to dark blue solid or semi-solid, depending on the molecular weight of the PEG chain. | [1][7] |

| Reactive Group | Maleimide (reacts with thiol groups) | [1][3] |

| Excitation Maximum (λex) | ~646 nm - 651 nm | [1][3][8] |

| Emission Maximum (λem) | ~662 nm - 670 nm | [1][3][7][8] |

| Molar Extinction Coeff. | ~250,000 M⁻¹cm⁻¹ at λex | [3][6][9][8] |

| Fluorescence Quantum Yield | ~0.2 - 0.27 | [3][6][8] |

| Solubility | Generally soluble in water and common organic solvents like DMSO, DMF, and ethanol (B145695) due to the PEG linker.[1] | [1] |

| Purity | Typically ≥95% as determined by HPLC. | [10] |

Molecular Weight

The total molecular weight of the conjugate is variable and depends on the length of the PEG polymer chain. The core Cy5-Maleimide moiety has a molecular weight of approximately 641.3 g/mol .[3] The PEG linker is available in a wide range of sizes.

| PEG Linker MW (Da) | Example Catalog Numbers |

| 1,000 | PG2-MLS5-1k |

| 2,000 | PG2-MLS5-2k |

| 3,400 | PG2-MLS5-3k |

| 5,000 | PG2-MLS5-5k |

| 10,000 | PG2-MLS5-10k |

| 20,000 | PG2-MLS5-20k |

| (Data sourced from representative supplier information)[1] |

Stability and Storage

Proper handling and storage are critical to maintain the reactivity of the maleimide group and the fluorescence of the Cy5 dye.

-

Storage of Solid: The lyophilized powder should be stored at -20°C, protected from light, and kept in a desiccated environment.[1][7][9]

-

Storage of Solutions: Stock solutions, typically prepared in anhydrous DMSO or DMF, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to a month.[11]

-

Chemical Stability: The maleimide group can undergo hydrolysis, especially at pH values above 7.5.[12] The thioether bond formed upon conjugation can, in some cases, undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other competing thiols.[13]

Experimental Protocols: Conjugation to Thiolated Biomolecules

The specific reaction between a maleimide group and a thiol group allows for the targeted labeling of cysteine residues in proteins and peptides.

Detailed Methodology

This protocol is a generalized procedure compiled from multiple sources.[2][11][14][15] Optimization may be required for specific proteins.

Materials:

-

Thiol-containing protein or peptide

-

Maleimide-PEG-Cy5

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Degassed, thiol-free reaction buffer (e.g., PBS, HEPES, MES, pH 7.0-7.5)

-

Reducing agent (e.g., TCEP or DTT), optional

-

Purification system (e.g., Sephadex G-25 column, dialysis cassette, HPLC)

Protocol:

-

Prepare the Protein/Peptide:

-

Dissolve the protein or peptide in the degassed reaction buffer to a concentration of 2-10 mg/mL.[11] Impure proteins or those stabilized with other proteins like BSA will not label well.[11]

-

If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.[2] If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.[11]

-

-

Prepare the Maleimide-PEG-Cy5 Stock Solution:

-

Perform the Conjugation Reaction:

-

Add the Maleimide-PEG-Cy5 stock solution to the protein solution. A starting point is to use a 10:1 to 20:1 molar ratio of dye to protein.[15]

-

Mix gently. To prevent re-oxidation of thiols, the vial can be flushed with an inert gas (e.g., nitrogen or argon).[14]

-

Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C.[15]

-

-

Purify the Conjugate:

-

Separate the labeled protein from unreacted dye and other small molecules.

-

Gel Filtration: Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The conjugate will elute first.[11]

-

Dialysis: This is effective for water-soluble conjugates and can be performed against a large volume of buffer.[2]

-

HPLC/FPLC: For high-purity applications, purification by chromatography is recommended.[2][14]

-

Characterization: Degree of Labeling (DOL)

After purification, it is essential to determine the average number of dye molecules conjugated to each protein molecule. This ratio is known as the Degree of Labeling (DOL) or Dye-to-Protein (D/P) ratio. It can be calculated using UV-Vis spectrophotometry.

Protocol for DOL Calculation

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λex max of Cy5 (~650 nm, Aₘₐₓ).[11]

-

Calculate the molar concentration of the Cy5 dye using the Beer-Lambert law:

-

[Dye] (M) = Aₘₐₓ / (ε_dye × path length)

-

Where ε_dye is the molar extinction coefficient of Cy5 (250,000 M⁻¹cm⁻¹).

-

-

Correct the absorbance at 280 nm for the contribution of the Cy5 dye.[15]

-

A₂₈₀_corrected = A₂₈₀ - (Aₘₐₓ × CF)

-

Where CF is the correction factor (A₂₈₀ / Aₘₐₓ) for the free dye (typically ~0.03-0.04 for Cy5).[8]

-

-

Calculate the molar concentration of the protein:

-

[Protein] (M) = A₂₈₀_corrected / (ε_prot × path length)

-

Where ε_prot is the molar extinction coefficient of the specific protein at 280 nm.

-

-

Calculate the final DOL:

-

DOL = [Dye] / [Protein]

-

For more complex or high molecular weight conjugates, advanced techniques such as two-dimensional liquid chromatography coupled with mass spectrometry (2D-LC-CRMS) can provide detailed characterization of the product and any impurities.[16]

Applications in Research and Drug Development

The unique combination of properties makes Maleimide-PEG-Cy5 conjugates highly versatile for creating sophisticated biomedical tools, particularly in the fields of targeted drug delivery and in-vivo imaging.[10][17][18][19]

-

Fluorescent Labeling: The primary use is to attach a bright, stable, near-infrared fluorescent tag to a protein of interest for applications like fluorescence microscopy, flow cytometry, and in-vivo optical imaging.

-

Targeted Drug Delivery: In this context, the conjugate serves multiple purposes. It can be attached to a drug carrier, such as a liposome, polymer nanoparticle, or an antibody-drug conjugate (ADC).[4][20][21]

-

The PEG linker provides "stealth" properties, prolonging circulation time and improving the pharmacokinetic profile.[5]

-

The Maleimide group allows for specific attachment to targeting ligands (like thiol-engineered antibodies) or to the drug carrier itself.[21]

-

The Cy5 dye enables the tracking and biodistribution of the drug delivery system to be monitored non-invasively, aiding in the development and validation of targeted therapies.[18] This combination of therapy and diagnostics is often referred to as "theranostics".[19]

-

References

- 1. nanocs.net [nanocs.net]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Cy5 maleimide, 1437796-65-0 | BroadPharm [broadpharm.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. Cy5-PEG-Mal | AxisPharm [axispharm.com]

- 6. Cyanine 5 maleimide [equivalent to Cy5® maleimide] | AAT Bioquest [aatbio.com]

- 7. Cy5 PEG Maleimide, Cy5-PEG-Mal [nanocs.net]

- 8. apexbt.com [apexbt.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Cy5-PEG-Mal | Biopharma PEG [biochempeg.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]

- 14. lifetein.com [lifetein.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. Imaging and drug delivery using theranostic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. S2P peptide-conjugated PLGA-Maleimide-PEG nanoparticles containing Imatinib for targeting drug delivery to atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Photophysical Properties and Application of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties, specifically the quantum yield and extinction coefficient, of the fluorescent dye N-(m-PEG4)-N'-(PEG3-Mal)-Cy5. It includes detailed experimental protocols for the determination of these key parameters and illustrates a typical experimental workflow for its application in bioconjugation.

Core Photophysical Data

The brightness of a fluorophore is a critical parameter for its utility in various applications and is determined by its molar extinction coefficient and fluorescence quantum yield.[1] this compound is a derivative of the popular cyanine (B1664457) dye, Cy5, featuring polyethylene (B3416737) glycol (PEG) linkers to enhance its water solubility.[2]

Below is a summary of the available quantitative data for this compound and related Cy5 compounds.

| Compound | Molar Extinction Coefficient (ε) | Fluorescence Quantum Yield (Φ) | Solvent/Conditions |

| This compound | 232,000 cm⁻¹M⁻¹ | Not explicitly reported. Estimated to be in the range of 0.1 - 0.3 based on related compounds. | Not specified |

| Cy5 Maleimide (B117702) | 250,000 cm⁻¹M⁻¹ | 0.2 | Not specified |

| Cy5 NHS Ester | 250,000 M⁻¹cm⁻¹[3] | 0.2[3] | Not specified |

| General Cy5 | ~250,000 cm⁻¹M⁻¹ | ~0.28 | Not specified |

| Water-soluble PEGylated Cyanine Dyes | Not specified | ~0.1[4] | Water[4] |

Experimental Protocols

Accurate determination of the molar extinction coefficient and fluorescence quantum yield is essential for the quantitative use of fluorescent probes. The following sections detail the standard methodologies for these measurements.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a specific wavelength. Its determination is based on the Beer-Lambert law.[5][6]

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[5][6]

Equation: A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (M⁻¹cm⁻¹)

-

c is the molar concentration of the substance (M)

-

l is the path length of the cuvette (typically 1 cm)

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO)) to prepare a concentrated stock solution of known concentration.

-

Preparation of Serial Dilutions: Prepare a series of dilutions of the stock solution in the same solvent. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the absorption maximum (λmax) to ensure linearity.

-

Spectrophotometer Measurement:

-

Use a calibrated UV-Vis spectrophotometer.

-

Use the same solvent as used for the dilutions as a blank to zero the instrument.

-

Measure the absorbance of each dilution at the λmax of Cy5 (approximately 646-649 nm).

-

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

-

Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin.

-

The molar extinction coefficient (ε) is the slope of the line, assuming a path length of 1 cm.[5]

-

Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. The most common method for its determination is the comparative method, which involves using a reference standard with a known quantum yield.[1][7][8]

Principle: If a solution of the test sample and a solution of a reference standard have the same absorbance at the same excitation wavelength and are measured under identical conditions, it is assumed that they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then proportional to the ratio of their quantum yields.[8]

Equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦX and ΦST are the fluorescence quantum yields of the test sample and the standard, respectively.

-

GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test sample and the standard.

-

ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Methodology:

-

Selection of a Reference Standard: Choose a suitable reference standard with a well-characterized quantum yield and spectral properties that overlap with the test sample. For Cy5, a common reference standard is Cresyl Violet in methanol (B129727) (Φ = 0.54).

-

Preparation of Solutions:

-

Absorbance and Fluorescence Measurements:

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.

-

Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.

-

-

Data Analysis:

-

Correct the recorded emission spectra for the wavelength-dependent sensitivity of the instrument.

-

Calculate the integrated fluorescence intensity (area under the emission curve) for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the test sample and the reference standard.

-

Determine the slope (gradient) of the resulting straight lines for both the sample and the standard.

-

Calculate the quantum yield of the test sample using the equation above.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: Workflow for determining the molar extinction coefficient.

Caption: Workflow for determining the fluorescence quantum yield.

Caption: Workflow for protein labeling and analysis.

References

- 1. Making sure you're not a bot! [opus4.kobv.de]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Cyanine 5 maleimide [equivalent to Cy5® maleimide] | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. smart.dhgate.com [smart.dhgate.com]

- 6. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 7. leica-microsystems.com [leica-microsystems.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. researchgate.net [researchgate.net]

Navigating the Stability of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for the fluorescent labeling reagent N-(m-PEG4)-N'-(PEG3-Mal)-Cy5. Addressed to researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the chemical and physical properties influencing the shelf-life and performance of this molecule, supported by experimental methodologies and quantitative data.

Introduction to this compound

This compound is a heterobifunctional linker-dye conjugate widely utilized in bioconjugation for the fluorescent labeling of biomolecules. Its structure comprises three key components: a Cy5 fluorophore for detection, a maleimide (B117702) group for covalent attachment to thiol-containing molecules, and polyethylene (B3416737) glycol (PEG) linkers to enhance solubility and reduce steric hindrance. Understanding the inherent stability of each component is critical for its successful application in experimental and therapeutic contexts.

Core Stability Considerations

The overall stability of this compound is governed by the individual stabilities of the Cy5 dye and the maleimide functional group, as well as the integrity of the resulting maleimide-thiol conjugate.

Maleimide Group and Maleimide-Thiol Adduct Stability

The maleimide group provides a highly selective reactive handle for targeting cysteine residues in proteins and peptides. This reaction proceeds via a Michael addition to form a stable thioether bond. However, the stability of both the unreacted maleimide and the resulting conjugate can be influenced by several factors.

-

pH: The maleimide group is most reactive and stable at a pH range of 6.5-7.5.[1] At pH values above 7.5, the maleimide ring becomes susceptible to hydrolysis, rendering it inactive for conjugation.[2] The formed maleimide-thiol adduct can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866), leading to deconjugation.[3] However, subsequent hydrolysis of the succinimide (B58015) ring in the conjugate can stabilize the linkage, and this process is accelerated at a slightly basic pH.[4][5]

-

Presence of Thiols: High concentrations of free thiols can lead to an exchange reaction with the maleimide-thiol adduct, reducing the stability of the desired conjugate.[6]

Cyanine 5 (Cy5) Dye Stability

Cy5 is a bright and widely used far-red fluorescent dye. Its stability is primarily influenced by light exposure and the chemical environment.

-

Photostability: Like many organic fluorophores, Cy5 is susceptible to photobleaching upon prolonged exposure to excitation light.[7][8] The photobleaching lifetime of Cy5 has been reported to be in the range of seconds under continuous laser illumination.[7] The photostability can be influenced by the local environment and the molecule to which it is conjugated.[9]

-

Chemical Stability: The Cy5 core structure is generally chemically stable under typical biological conditions.[10] However, extreme pH or the presence of strong oxidizing or reducing agents can affect its fluorescence properties.

Quantitative Stability Data

The following tables summarize key quantitative data regarding the stability of the maleimide-thiol adduct and the photostability of the Cy5 dye. While specific data for this compound is not extensively published, the presented data for analogous systems provide a strong basis for experimental design.

Table 1: Stability of Maleimide-Thiol Adducts

| Parameter | Condition | Half-life (t½) | Key Findings | Reference(s) |

| Retro-Michael Reaction | Incubation with glutathione at physiological pH | 20 - 80 hours | The thioether bond can undergo reversal in the presence of competing thiols. | [6] |

| Ring-Opened Adduct | Post-hydrolysis of the succinimide ring | > 2 years | Hydrolysis of the succinimide ring significantly stabilizes the conjugate against thiol exchange. | [4][5] |

| Maleimide-PEG Conjugate | Incubation with 1 mM GSH at 37°C for 7 days | ~60% intact | Demonstrates susceptibility to deconjugation in the presence of physiological concentrations of thiols. | [11] |

Table 2: Photostability of Cy5 Dye

| Parameter | Condition | Value | Key Findings | Reference(s) |

| Photobleaching Lifetime (τ_bleach) | Aqueous PBS buffer (pH 7.4), 640 nm excitation | 5.6 ± 1.9 s | Provides a quantitative measure of photostability under specific illumination conditions. | [7] |

| Photobleaching Quantum Yield | Cuvette experiments, low excitation intensity | 5 x 10⁻⁶ | Indicates the efficiency of the photobleaching process. | [12] |

| Fluorescence Quantum Yield | In the absence of silver particles | 0.20 | Represents the efficiency of photon emission after absorption. | [13] |

Recommended Storage and Handling

To ensure the long-term stability and performance of this compound, the following storage and handling procedures are recommended:

Table 3: Recommended Storage and Handling Conditions

| Form | Storage Temperature | Light Conditions | Atmosphere | Recommended Solvent for Stock Solutions |

| Solid | -20°C[14] | Protect from light | Desiccate | Anhydrous DMSO or DMF[14] |

| In Solution | -20°C or -80°C for long-term | Protect from light | Anhydrous DMSO or DMF |

Handling Recommendations:

-

Allow the vial to warm to room temperature before opening to prevent moisture condensation.

-

Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or DMF.[14]

-

For aqueous buffers, use freshly prepared solutions and maintain the pH between 6.5 and 7.5 for conjugation reactions.

-

Minimize exposure of the dye and its conjugates to light to prevent photobleaching.

-

For critical applications, consider aliquoting stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound and its conjugates.

Protocol for Assessing Maleimide-Thiol Conjugate Stability via RP-HPLC

This protocol allows for the quantitative analysis of conjugate stability over time.

Materials:

-

This compound conjugated to a thiol-containing molecule (e.g., a peptide).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

L-Glutathione (GSH).

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

UV-Vis or fluorescence detector.

Procedure:

-

Prepare a solution of the conjugate in PBS at a known concentration.

-

To initiate the stability study, add GSH to a final concentration of 1-5 mM.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

-

Analyze the samples by RP-HPLC.

-

Monitor the elution profile at the absorbance maximum of Cy5 (~649 nm) or its fluorescence emission maximum (~667 nm).

-

Quantify the peak area of the intact conjugate at each time point.

-

Calculate the percentage of intact conjugate remaining relative to the t=0 time point.

Protocol for Assessing Photostability

This protocol provides a method to evaluate the photostability of the Cy5 fluorophore in the conjugate.

Materials:

-

This compound or its conjugate immobilized on a surface (e.g., a microscope slide).

-

Fluorescence microscope with a suitable laser line for Cy5 excitation (e.g., 633 nm or 640 nm) and an appropriate emission filter.

-

Sensitive camera for fluorescence imaging.

-

Image analysis software.

Procedure:

-

Prepare a sample of the fluorescently labeled molecule immobilized on a glass coverslip.

-

Mount the sample on the fluorescence microscope.

-

Focus on a field of view containing the fluorescent molecules.

-

Continuously illuminate the sample with the excitation laser at a constant power.

-

Acquire a time-lapse series of images at regular intervals.

-

Measure the mean fluorescence intensity of the molecules in each image over time.

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the decay curve to an exponential function to determine the photobleaching lifetime (τ_bleach).

Visualizations

The following diagrams illustrate key concepts related to the stability and use of this compound.

Caption: Logical workflow for storage, handling, conjugation, and potential degradation of the Cy5-maleimide reagent.

Caption: Experimental workflow for assessing the stability of a maleimide-thiol conjugate using RP-HPLC.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. By understanding the individual stabilities of the maleimide group and the Cy5 dye, and by adhering to recommended storage and handling procedures, researchers can maximize the performance and reproducibility of their experiments. The provided experimental protocols offer a framework for the quantitative assessment of stability, enabling users to validate the integrity of the reagent and its conjugates within their specific applications.

References

- 1. nanocs.net [nanocs.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

The Strategic Advantage of PEG Linkers in Cy5 Conjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precision and efficacy of molecular labeling are paramount. The fluorescent dye Cyanine 5 (Cy5) is a workhorse for in vivo imaging, flow cytometry, and other applications demanding near-infrared (NIR) fluorescence. However, its full potential is often unlocked through the strategic use of Polyethylene Glycol (PEG) linkers. This technical guide delves into the core principles of Cy5 conjugation using PEG linkers, providing a comprehensive overview of the underlying chemistry, practical experimental protocols, and the profound impact of PEGylation on the performance of Cy5 bioconjugates.

The Multifaceted Role of PEG Linkers in Bioconjugation

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer that offers a multitude of advantages when incorporated as a linker in bioconjugation. The process of covalently attaching PEG chains to a molecule, known as PEGylation, can dramatically alter its physicochemical properties.

Key Benefits of PEGylation in Cy5 Conjugation:

-

Enhanced Solubility: Cy5, being a relatively hydrophobic molecule, can be prone to aggregation in aqueous environments, leading to fluorescence quenching. The hydrophilic nature of PEG linkers significantly improves the water solubility of Cy5 conjugates, ensuring their stability and optimal performance in biological buffers.

-

Improved Pharmacokinetics and Biodistribution: In drug development and in vivo imaging, PEGylation increases the hydrodynamic radius of the conjugate. This increased size reduces renal clearance, prolonging the circulation half-life of the molecule and allowing for greater accumulation at the target site.

-

Reduced Immunogenicity: The flexible PEG chain can effectively shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response.

-

Steric Hindrance and Accessibility: The PEG linker acts as a flexible spacer arm, minimizing steric hindrance between the Cy5 dye and the biomolecule. This ensures that the biological activity of the protein or antibody is not compromised upon conjugation and that the fluorophore remains accessible for excitation and emission.

-

Controlled Drug Release: In the context of antibody-drug conjugates (ADCs), cleavable PEG linkers can be engineered to release a therapeutic payload under specific physiological conditions, such as the low pH environment of a tumor.

The Chemistry of Cy5-PEG Conjugation

The most common and robust method for conjugating Cy5-PEG moieties to proteins, antibodies, and other amine-containing biomolecules is through the use of N-hydroxysuccinimide (NHS) esters.

The fundamental reaction involves the nucleophilic attack of a primary amine (e.g., from the side chain of a lysine (B10760008) residue on a protein) on the NHS ester of the Cy5-PEG, forming a stable amide bond. This reaction is highly efficient and proceeds readily under mild conditions.

Factors Influencing Conjugation Efficiency:

-

pH: The reaction is pH-dependent. A slightly alkaline pH (typically 8.0-9.0) is optimal to ensure that the primary amines of the biomolecule are deprotonated and thus nucleophilic.

-

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) or carbonate/bicarbonate buffers are commonly used.

-

Molar Ratio: The molar ratio of Cy5-PEG-NHS to the biomolecule is a critical parameter that determines the degree of labeling (DOL). A higher molar excess of the labeling reagent will generally result in a higher DOL. However, excessive labeling can lead to protein aggregation and loss of biological activity. Optimization is therefore crucial.

Quantitative Impact of PEGylation on Cy5 Properties

| Spectroscopic Property | Cy5-NHS Ester | N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 |

| Excitation Maximum (λex) | ~646 - 649 nm | 649 - 650 nm |

| Emission Maximum (λem) | ~662 - 671 nm | 667 - 691 nm |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | ~107,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | ~0.2 | 0.07 (for a similar PEGylated Cy5) |

| Aqueous Solubility | Limited | Enhanced |

Note: The molar extinction coefficient and quantum yield can be lower for PEGylated Cy5 derivatives. This is a trade-off for the significant gains in solubility and biocompatibility. For applications where absolute brightness is critical, this factor should be considered.

Experimental Protocols

This section provides a detailed, step-by-step guide for the conjugation of a Cy5-PEG-NHS ester to a model protein (e.g., an antibody), followed by purification and characterization.

Materials and Reagents

-

Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Cy5-PEG-NHS ester (e.g., Cy5-PEG4-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Spectrophotometer (UV-Vis)

-

Mass Spectrometer (optional, for detailed characterization)

Experimental Workflow Diagram

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Crucial Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step that leads to the ubiquitination and subsequent degradation of the target protein.[1]

The linker is far more than an inert spacer; its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy.[3] An optimized linker correctly orients the POI and E3 ligase to facilitate efficient ubiquitin transfer, while also influencing the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.[1]

Core Concepts of PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC involves a catalytic cycle within the cell.

References

Methodological & Application

Protocol for Labeling Cysteine Residues with N-(m-PEG4)-N'-(PEG3-Mal)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of cysteine residues in proteins and other biomolecules using the thiol-reactive fluorescent dye, N-(m-PEG4)-N'-(PEG3-Mal)-Cy5. This cyanine5-based reagent features a maleimide (B117702) group that specifically reacts with the sulfhydryl group of cysteine residues, forming a stable thioether bond. The inclusion of polyethylene (B3416737) glycol (PEG) linkers enhances the hydrophilicity of the dye, which can improve the solubility of the labeled conjugate and minimize non-specific interactions.

The far-red fluorescence of Cy5 (excitation maximum ~649 nm, emission maximum ~667 nm) is advantageous for biological imaging due to reduced autofluorescence from cellular components, allowing for a higher signal-to-noise ratio.[1] This protocol covers the preparation of reagents, the labeling reaction, purification of the conjugate, and methods for characterizing the final product.

Data Presentation

The following tables summarize key quantitative data related to the labeling protocol and the properties of the this compound dye. These values are intended as a guide and may require optimization for specific experimental conditions and proteins.

Table 1: Spectroscopic and Physical Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 649 nm | [2] |

| Emission Maximum (λem) | 667 nm | [2] |

| Molar Extinction Coefficient (ε) at λex | 232,000 M⁻¹cm⁻¹ | [2] |

| Molecular Weight (MW) | 907.6 g/mol | [2] |

| Solubility | Water, DMSO, DMF | [2] |

| Purity | ≥90% | [3] |

| Storage Condition | -20°C, protected from light | [2] |

Table 2: Recommended Reaction Conditions for Cysteine Labeling

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[4] |

| Dye:Protein Molar Ratio | 10:1 to 20:1 | This should be optimized for each protein to achieve the desired degree of labeling and avoid over-labeling which can lead to quenching.[5] |

| Reaction Buffer | PBS, HEPES, or Tris | pH 7.0 - 7.5. Buffers should be free of thiols (e.g., DTT, 2-mercaptoethanol).[] |

| Reducing Agent (optional) | 10-100 fold molar excess of TCEP | To reduce disulfide bonds and free up cysteine residues. TCEP does not need to be removed before adding the maleimide dye. |

| Reaction Temperature | Room temperature (20-25°C) or 4°C | Room temperature reactions are faster (1-2 hours). Reactions at 4°C can proceed overnight for sensitive proteins. |

| Reaction Time | 1 - 4 hours at room temperature; overnight at 4°C | The optimal time should be determined empirically. |

Table 3: Illustrative Labeling Efficiencies and Stability

| Protein | Dye:Protein Molar Ratio | Labeling Efficiency (%) | Conjugate Half-life (in serum) |

| Bovine Serum Albumin (BSA) | 10:1 | ~50-70% | > 48 hours |

| Monoclonal Antibody (mAb) | 15:1 | ~60-80% | > 7 days |

| Kinase X | 20:1 | ~40-60% | Not determined |

Note: The data in this table are representative values based on typical outcomes for Cy5-maleimide labeling and may vary depending on the specific protein, buffer conditions, and handling. The stability of the thioether bond can be influenced by factors such as pH and the presence of other thiols. Some studies suggest that hydrolysis of the succinimide (B58015) ring can further stabilize the conjugate, with half-lives extending to over two years.[7][8][9]

Experimental Protocols

This section provides detailed methodologies for the key steps in the labeling procedure.

Preparation of Reagents

a. Protein Solution:

-

Dissolve the protein containing accessible cysteine residues in a degassed, thiol-free reaction buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2) to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10- to 100-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.

-

Incubate the mixture for 30-60 minutes at room temperature. TCEP is recommended as it does not contain a thiol group and does not need to be removed before the addition of the maleimide dye. If using DTT, it must be removed after reduction (e.g., using a desalting column) as it will compete with the protein thiols for the maleimide.

b. This compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4]

-

Vortex the solution briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh for each labeling reaction. Unused portions can be stored at -20°C for up to one month, protected from light.

Labeling Reaction

-

Add the calculated volume of the 10 mM this compound stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (typically 10:1 to 20:1).

-

Mix the reaction gently by vortexing or inversion.

-

Incubate the reaction mixture in the dark for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically for each protein.

Purification of the Labeled Conjugate

It is crucial to remove the unreacted dye from the labeled protein to prevent non-specific signals in downstream applications.

a. Size-Exclusion Chromatography (Gel Filtration):

-

Equilibrate a size-exclusion chromatography column (e.g., a desalting column such as Sephadex G-25) with the desired storage buffer (e.g., PBS, pH 7.4).

-

Apply the reaction mixture to the top of the column.

-

Elute the protein-dye conjugate with the storage buffer. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained by the resin and elute later.

-

Collect the fractions containing the colored, labeled protein.

b. Dialysis:

-

Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) (e.g., 10 kDa for a ~50 kDa protein).

-

Dialyze against the desired storage buffer at 4°C with several buffer changes over 24-48 hours to ensure complete removal of the free dye.

Characterization of the Conjugate

a. Determination of the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the excitation maximum of Cy5 (~649 nm).

-

Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (A₆₄₉ × CF)] / ε_protein

Where:

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

A₆₄₉ is the absorbance of the conjugate at 649 nm.

-

CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the concentration of the dye using the Beer-Lambert law:

Dye Concentration (M) = A₆₄₉ / ε_dye

Where:

-

ε_dye is the molar extinction coefficient of this compound at 649 nm (232,000 M⁻¹cm⁻¹).[2]

-

-

Calculate the Degree of Labeling (DOL):

DOL = Dye Concentration (M) / Protein Concentration (M)

Storage of the Labeled Conjugate

For optimal stability, store the purified protein-dye conjugate at 4°C in the dark and use within one week. For long-term storage, the conjugate can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The addition of a cryoprotectant such as glycerol (B35011) to a final concentration of 50% can help to preserve the integrity of the labeled protein during freezing.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the protocol for labeling cysteine residues with this compound.

Caption: Workflow for cysteine-specific protein labeling.

Signaling Pathway Example: Redox Regulation of a Protein Kinase

This diagram illustrates a simplified signaling pathway where the activity of a protein kinase is regulated by the oxidative modification of a cysteine residue. This type of regulation can be investigated using this compound to label the reduced, active form of the kinase.

Caption: Redox control of protein kinase signaling.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. This compound, 2839527-02-3 | BroadPharm [broadpharm.com]

- 3. This compound | AxisPharm [axispharm.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. researchgate.net [researchgate.net]

- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 is a fluorescent probe designed for the specific labeling of biomolecules containing free thiol groups. This reagent features a Cy5 fluorophore, a maleimide (B117702) functional group, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The Cy5 dye is a bright, far-red fluorescent dye with excitation and emission maxima around 646 nm and 662 nm, respectively, making it ideal for fluorescence microscopy applications where minimizing autofluorescence from biological samples is crucial. The maleimide group reacts specifically with sulfhydryl (thiol) groups of cysteine residues in proteins and peptides, forming a stable thioether bond. The inclusion of a PEG linker enhances the water solubility of the probe, reduces non-specific binding, and improves the biocompatibility of the labeled conjugate. These properties make this compound a valuable tool for visualizing and tracking proteins in various applications, including live-cell imaging and drug development.[1][2][3]

Product Specifications

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₄₉H₆₇ClN₄O₁₀ | [1] |

| Molecular Weight | 907.6 g/mol | [1] |

| Excitation Maximum (λex) | ~646 nm | [3] |

| Emission Maximum (λem) | ~662 nm | [3] |

| Purity | ≥90% | [1] |

| Solubility | Water, DMSO, DMF | |

| Reactive Group | Maleimide | |

| Target Moiety | Thiol (Sulfhydryl) | |

| Storage | -20°C, protected from light |

Principle of Thiol-Maleimide Labeling